N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide
Description
N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a methoxy group, and a diazenyl group attached to a benzene ring
Properties
CAS No. |
61470-03-9 |
|---|---|
Molecular Formula |
C16H26N4O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N,N-diethyl-4-methoxy-3-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N4O3S/c1-4-20(5-2)24(21,22)14-9-10-16(23-3)15(13-14)17-18-19-11-7-6-8-12-19/h9-10,13H,4-8,11-12H2,1-3H3 |
InChI Key |
BQNIAQRFDWYACH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction.
Diazenyl Group Formation: The diazenyl group is formed by the reaction of the benzene derivative with a diazonium salt, followed by coupling with piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the diazenyl group can interact with cellular components to exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-methoxy-3-nitrobenzamide: This compound has a similar structure but with a nitro group instead of a diazenyl group.
N,N-Diethyl-4-methoxybenzenesulfonamide: This compound lacks the diazenyl group and has a simpler structure.
Uniqueness
N,N-Diethyl-4-methoxy-3-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
